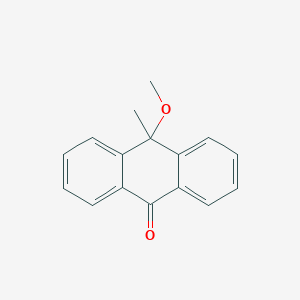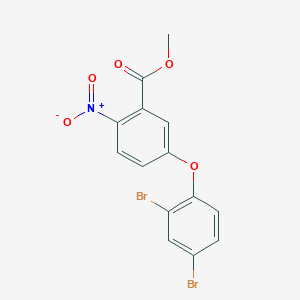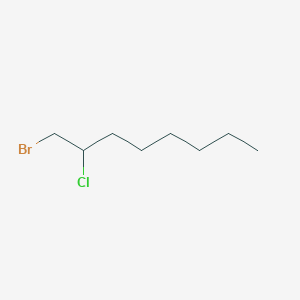
2-(4-Nitrophenyl)-5-(4-phenylbuta-1,3-dien-1-yl)thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Nitrophenyl)-5-(4-phenylbuta-1,3-dien-1-yl)thiophene is an organic compound that belongs to the class of thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of a nitrophenyl group and a phenylbuta-1,3-dienyl group attached to the thiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenyl)-5-(4-phenylbuta-1,3-dien-1-yl)thiophene typically involves multi-step organic reactions. One common method involves the following steps:
Synthesis of 4-Nitrophenylacetylene: This can be achieved by the reaction of 4-nitrobenzaldehyde with a suitable acetylene source under basic conditions.
Formation of 4-Phenylbuta-1,3-dien-1-yl Grignard Reagent: This involves the reaction of phenylacetylene with magnesium in the presence of a halogen source.
Coupling Reaction: The final step involves the coupling of 4-nitrophenylacetylene with the 4-phenylbuta-1,3-dien-1-yl Grignard reagent in the presence of a palladium catalyst to form the desired thiophene compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Nitrophenyl)-5-(4-phenylbuta-1,3-dien-1-yl)thiophene can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under suitable conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted thiophene derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-(4-Nitrophenyl)-5-(4-phenylbuta-1,3-dien-1-yl)thiophene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems and as a probe for investigating biochemical pathways.
Industry: Used in the development of advanced materials, such as organic semiconductors and conductive polymers.
Mecanismo De Acción
The mechanism of action of 2-(4-Nitrophenyl)-5-(4-phenylbuta-1,3-dien-1-yl)thiophene involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins in biological systems.
Pathways Involved: It can modulate biochemical pathways by acting as an inhibitor or activator of specific enzymes or receptors.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Nitrophenyl)thiophene
- 5-(4-Phenylbuta-1,3-dien-1-yl)thiophene
- 2-Phenylthiophene
Uniqueness
2-(4-Nitrophenyl)-5-(4-phenylbuta-1,3-dien-1-yl)thiophene is unique due to the presence of both a nitrophenyl group and a phenylbuta-1,3-dienyl group, which impart distinct chemical properties and reactivity compared to other thiophene derivatives. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Número CAS |
51776-13-7 |
|---|---|
Fórmula molecular |
C20H15NO2S |
Peso molecular |
333.4 g/mol |
Nombre IUPAC |
2-(4-nitrophenyl)-5-(4-phenylbuta-1,3-dienyl)thiophene |
InChI |
InChI=1S/C20H15NO2S/c22-21(23)18-12-10-17(11-13-18)20-15-14-19(24-20)9-5-4-8-16-6-2-1-3-7-16/h1-15H |
Clave InChI |
OBVBLTNHUDHQSZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C=CC=CC2=CC=C(S2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


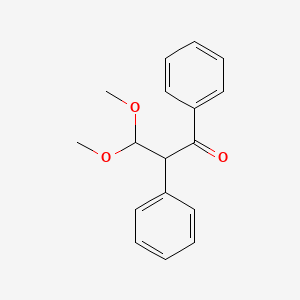

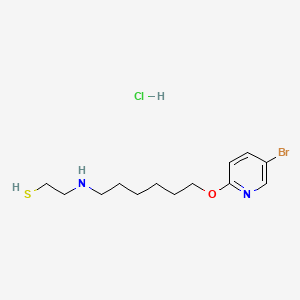
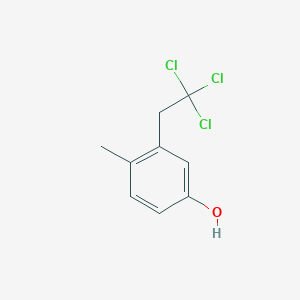
![1-[5-Acetyl-2-(acetyloxy)-4a,6a-dimethyl-2,3,4,4a,5,6,6a,7,8,9,9a,10,11,11a-tetradecahydro-1h-benzo[h]cyclopenta[c]quinolin-7-yl]ethyl acetate](/img/structure/B14657115.png)

![(NE)-N-[(3-amino-6-chloropyridin-2-yl)-phenylmethylidene]hydroxylamine](/img/structure/B14657122.png)


